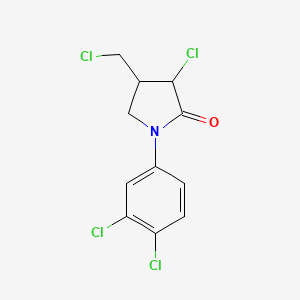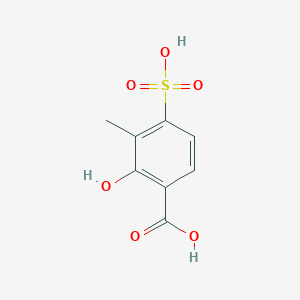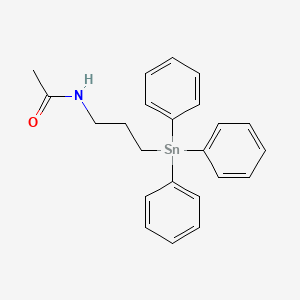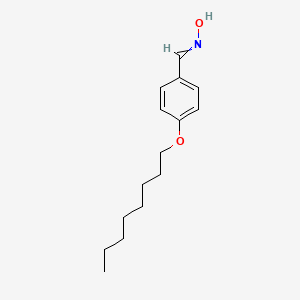
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method might include the chlorination of a precursor pyrrolidinone compound, followed by the introduction of the chloromethyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Safety measures are also critical due to the handling of chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the chloromethyl group to a carboxyl group.
Reduction: Reduction reactions could target the chlorinated aromatic ring or the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce various functionalized pyrrolidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated aromatic ring and pyrrolidinone structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one is unique due to the specific
Properties
CAS No. |
61213-33-0 |
|---|---|
Molecular Formula |
C11H9Cl4NO |
Molecular Weight |
313.0 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9Cl4NO/c12-4-6-5-16(11(17)10(6)15)7-1-2-8(13)9(14)3-7/h1-3,6,10H,4-5H2 |
InChI Key |
IWBMNASSJDDARO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)




